2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been used extensively in scientific research to study the role of EAATs in various physiological and pathological conditions.
Mechanism Of Action
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- inhibits EAATs by binding to the transporters and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors. The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- has been extensively studied and is well understood.
Biochemical And Physiological Effects
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- has been shown to increase glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. It has also been shown to modulate synaptic plasticity and alter neuronal network activity. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- has been used to study the role of EAATs in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the function of these transporters in the brain. It has been used extensively in scientific research and has provided valuable insights into the role of EAATs in various neurological disorders. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- has limitations, including its potential for inducing excitotoxicity and neuronal damage, as well as its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-. One area of interest is the development of more selective inhibitors of EAATs that do not induce excitotoxicity. Another area of interest is the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- in combination with other drugs to treat neurological disorders. Additionally, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- can be used to study the role of EAATs in various physiological and pathological conditions, including addiction, depression, and anxiety disorders.
Synthesis Methods
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis typically involves the use of hazardous chemicals and requires expertise in organic chemistry. The detailed synthesis method can be found in scientific literature.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- has been used in numerous scientific studies to investigate the function of EAATs in the brain. It has been shown to modulate glutamate signaling and synaptic plasticity, which are critical for learning and memory. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- has also been used to study the role of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c1-2-14-6-8-15(9-7-14)19-21-11-18(12-22-19,13-23-19)16-4-3-5-17(20)10-16/h1,3-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKSOAZTDSJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157090 | |
Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
CAS RN |
131505-63-0 | |
Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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